[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE
Overview
Description
[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is a complex organic compound with the molecular formula C11H9BrN6S This compound is characterized by the presence of a bromobenzylidene group, a hydrazino group, a triazole ring, and a thioacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE typically involves multiple steps. One common method starts with the preparation of 4-bromobenzaldehyde, which is then reacted with hydrazine hydrate to form 4-bromobenzylidene hydrazine. This intermediate is further reacted with 4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzylidene moiety .
Scientific Research Applications
Chemistry
In chemistry, [(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also of interest in the field of agrochemicals for the development of new pesticides and herbicides .
Mechanism of Action
The mechanism of action of [(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The triazole ring and bromobenzylidene group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ({5-[2-(4-bromobenzylidene)hydrazino]-1H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile
- 2-({5-[(2E)-2-(4-bromobenzylidene)hydrazino]-1H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorobenzyl)acetamide
Uniqueness
[(5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[[5-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN6S/c12-9-3-1-8(2-4-9)7-14-16-10-15-11(18-17-10)19-6-5-13/h1-4,7H,6H2,(H2,15,16,17,18)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVUDRPAAUWDBY-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=NN2)SCC#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=NN2)SCC#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.